molecular formula C20H24N2O2 B1679956 Quinidine CAS No. 56-54-2

Quinidine

Cat. No. B1679956
CAS RN: 56-54-2
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-LHHVKLHASA-N
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Description

Quinidine is a naturally occurring alkaloid derived from the bark of the Cinchona tree. It is a diastereomer of quinine and has been used for centuries for its medicinal properties. This compound is primarily known for its role as an antiarrhythmic agent, used to treat various types of cardiac arrhythmias by restoring normal heart rhythm .

Scientific Research Applications

Quinidine has a wide range of applications in scientific research:

Mechanism of Action

Quinidine exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. This compound also inhibits the fast inward sodium current and the slow inward calcium current, which contributes to its antiarrhythmic properties .

Safety and Hazards

Quinidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

Future Directions

Quinidine use is rare in Canada, but it is associated with a reduction in recurrent ventricular arrhythmias in patients with Brugada syndrome, early repolarization syndrome, and idiopathic ventricular fibrillation, with minimal toxicity necessitating discontinuation . Drug interruption is associated with frequent breakthrough events . Access to this compound is important to deliver this potentially lifesaving therapy .

Biochemical Analysis

Biochemical Properties

Quinidine interacts with various enzymes and proteins in the body. It is known to inhibit cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism . This compound also interacts with P-glycoprotein (P-gp), a transporter protein that plays a crucial role in drug absorption and distribution . These interactions can influence the pharmacokinetics of other drugs, making this compound a significant player in drug-drug interactions .

Cellular Effects

This compound has profound effects on various types of cells, particularly cardiac cells. It prolongs the action potential duration in these cells by blocking sodium and potassium currents . This can lead to alterations in heart rhythm, making this compound effective in treating conditions like atrial fibrillation and ventricular arrhythmias .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with ion channels in cardiac cells. It blocks the fast inward sodium current (I Na) and also the slow inward calcium current (I Ca), the rapid (I Kr) and slow (I Ks) components of the delayed potassium rectifier current, and the inward potassium rectifier current (I KI) . These actions result in a prolonged action potential and a subsequent reduction in conduction velocity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, acute this compound-induced internalization of Kv1.5, a potassium channel, is reversible, but chronic treatment leads to channel degradation . This suggests that this compound can have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in dogs, this compound is administered at dosages ranging from 5-10 mg/kg intravenously every 6 hours, or 6-20 mg/kg orally every 6-8 hours . At these dosages, this compound can suppress both benign and lethal ventricular arrhythmias in 50 to 80% of patients .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, with the major metabolite being 3-hydroxy-quinidine . This metabolite has a larger volume of distribution than this compound and an elimination half-life of about 12 hours .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with P-glycoprotein (P-gp), a transporter protein that plays a crucial role in drug absorption and distribution . This compound shows a substantial volume of distribution (2 to 3 L/kg), with an increased volume in individuals with cirrhosis and a decreased volume in individuals with congestive heart failure .

Subcellular Localization

This compound and its effects can be localized to specific subcellular compartments. For instance, treatment of HL-1 atrial myocytes expressing Kv1.5-GFP with this compound resulted in a dose- and temperature-dependent internalization of Kv1.5, concomitant with channel block . This suggests that this compound can influence the subcellular localization of specific proteins, potentially impacting their activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine can be isolated from the bark of the Cinchona tree through a series of extraction and purification processes. The bark is first ground into a fine powder and then subjected to a solvent extraction using an organic solvent such as ethanol or methanol. The extract is then concentrated, and this compound is separated from other alkaloids through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, this compound is often produced through semi-synthetic methods. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to this compound through a series of chemical reactions. This method ensures a higher yield and purity of this compound compared to direct extraction from the bark .

Chemical Reactions Analysis

Types of Reactions

Quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific action on sodium and potassium channels, making it particularly effective for certain types of arrhythmias. Unlike quinine, which is mainly used for malaria, this compound’s primary use is in cardiology. Compared to amiodarone and propranolol, this compound has a distinct mechanism of action and is often used when other antiarrhythmic agents are not effective .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1
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InChI Key

LOUPRKONTZGTKE-LHHVKLHASA-N
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Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
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DSSTOX Substance ID

DTXSID4023549
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Molecular Weight

324.4 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid
Record name QUINIDINE
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Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L
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Mechanism of Action

Quinidine has a complex electrophysiological profile that has not been fully elucidated. The antiarrhythmic actions of this drug are mediated through effects on sodium channels in Purkinje fibers. Quinidine blocks the rapid sodium channel (INa), decreasing the phase zero of rapid depolarization of the action potential. Quinidine also reduces repolarizing K+ currents (IKr, IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current Ito, as well as the L-type calcium current ICa and the late INa inward current. The reduction of these currents leads to the prolongation of the action potential duration. By shortening the plateau but prolonging late depolarization, quinidine facilitates the formation of early afterdepolarisation (EAD). Additionally, in patients with malaria, quinidine acts primarily as an intra-erythrocytic schizonticide, and is gametocidal to _Plasmodium vivax_ and _P. malariae_, but not to _P. falciparum_., The exact mechanism of antiarrhythmic action of quinidine has not been determined conclusively, but the drug is considered a class I (membrane stabilizing) antiarrhythmic agent. Like other class I antiarrhythmic agents, quinidine is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Quinidine exhibits electrophysiologic effects characteristic of class IA antiarrhythmic agents. The electrophysiologic characteristics of the subgroups of class I antiarrhythmic agents may be related to quantitative differences in their rates of attachment to and dissociation from transmembrane sodium channels, with class IA agents exhibiting intermediate rates of attachment and dissociation., Like lidocaine and procainamide, quinidine suppresses automaticity in the His-Purkinje system. In usual doses, quinidine may decrease the automaticity of ectopic pacemakers, but the extent of this effect also depends upon the anticholinergic effect of the drug on the sinoatrial node, atria, and atrioventricular node. Extremely high concentrations of quinidine may increase myocardial automaticity. The drug decreases conduction velocity in the atria, ventricles, and His-Purkinje system, and may decrease or cause no change in conduction velocity through the AV node. Quinidine probably suppresses atrial fibrillation or flutter by prolonging the effective refractory period and increasing the action potential duration in atrial and ventricular muscle and in the His-Purkinje system. Because prolongation of the effective refractory period is greater than the increase in the duration of the action potential, the cardiac tissue remains refractory even after restoration of the resting membrane potential. Quinidine shortens the effective refractory period of the atrioventricular node, and the anticholinergic action of the drug may also increase the conductivity of the atrioventricular node. The effects of quinidine on refractoriness and the action potential duration of atrial fibers may be modified by the anticholinergic effects of the drug. Quinidine decreases cardiac excitability, both in diastole and in the relative refractory period, by increasing the threshold potential for electrical excitation. At therapeutic plasma concentrations, quinidine causes prolongation of the QRS complex and QT interval., Quinidine also exhibits some antipyretic and oxytocic properties. Quinidine has a very weak curare-like action on the myoneural junction and also causes depression of skeletal muscle action potential., Intravenous quinidine depresses contractility and decreases systemic vascular resistance primarily by alpha-adrenergic receptor blockade. High blood levels of quinidine increase left ventricular end-diastolic pressure through its negative inotropic effect. Cardiovascular collapse has resulted from depression of contractility., Quindine primarily kills the schizont parasite at the asexual intra-erythrocytic cycle stage of the Plasmodium falciparum malaria protozoan parasite. Quinidine also kills the gametocyte parasite stages of Plasmodium malariae, Plasmodium vivax, and Plasmodium ovale.
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Impurities

Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities.
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Color/Form

CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL

CAS RN

56-54-2
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Melting Point

331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of quinidine in cardiac cells?

A1: this compound primarily targets voltage-gated ion channels, particularly the rapid delayed rectifier potassium channel (IKr), encoded by the human ether-a-go-go-related gene (HERG) [].

Q2: How does this compound interact with the HERG channel and what are the downstream effects?

A2: this compound binds to the HERG channel after it opens, preferentially at more positive membrane potentials []. This interaction blocks the channel's potassium ion conductance, prolonging cardiac action potential duration and effectively delaying repolarization [, ].

Q3: Does this compound affect other ion channels besides HERG?

A3: Yes, this compound can also interact with other ion channels, including sodium, calcium, and inwardly rectifying potassium channels (Kir2.1), albeit with varying affinities and mechanisms [, , ].

Q4: How does this compound’s interaction with ion channels contribute to its antiarrhythmic effects?

A4: By blocking multiple ion channels involved in cardiac electrical activity, this compound exerts complex effects on cardiac electrophysiology. It prolongs the effective refractory period, suppresses abnormal automaticity, and can terminate reentrant circuits, contributing to its antiarrhythmic properties [, , ].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C20H24N2O2, and its molecular weight is 324.42 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While specific spectroscopic data wasn't detailed in the provided research, this compound's structure has been extensively studied. X-ray diffraction has been used to determine the crystal structures of this compound sulfate dihydrate, providing insights into its three-dimensional conformation and potential for hydrogen bonding [].

Q7: Have computational approaches been used to understand this compound's interactions with ion channels?

A7: Yes, molecular modeling and ligand docking simulations have been employed to investigate how this compound interacts with the intracellular domain of the Kir2.1 channel []. These studies revealed that this compound binds to the vestibular side of the channel pore, which contrasts with the binding mode of chloroquine, another antiarrhythmic agent [].

Q8: How does the stereochemistry of this compound impact its antimalarial activity compared to its stereoisomers?

A8: Quinine and this compound, which differ only in the configuration at the C9 position, exhibit significantly higher antimalarial activity against Plasmodium falciparum compared to their 9-epi isomers (9-epiquinine and 9-epithis compound) []. This difference in activity suggests that the three-dimensional orientation of the hydroxyl group at the C9 position is crucial for interaction with the putative target in the parasite [].

Q9: Does altering the C9 configuration of this compound affect its interaction with ion channels or its antiarrhythmic activity?

A9: The provided research does not directly address the impact of the C9 configuration on this compound's interactions with ion channels. Further investigation is needed to determine if the stereochemistry at this position influences its antiarrhythmic activity.

Q10: What is the typical route of administration for this compound and what are its pharmacokinetic properties?

A10: this compound can be administered both intravenously and orally [, , , , ]. Its pharmacokinetic properties include a volume of distribution of approximately 3 L/kg in both horses and cows [, ]. In humans, the volume of distribution is around 161 L [].

Q11: Does the route of administration influence this compound's pharmacokinetics?

A11: Yes, oral administration of this compound sulfate in cows resulted in a mean peak plasma concentration of 0.26 µg/mL, significantly lower than the 27.5 µg/mL observed 5 minutes after intravenous administration of this compound gluconate []. These findings indicate that the route of administration influences this compound’s absorption and peak plasma concentrations.

Q12: What is the bioavailability of orally administered this compound?

A12: The bioavailability of orally administered this compound sulfate varies depending on the species. In cows, the systemic availability was found to be 23.3% [], whereas in horses, it was higher at 48.5% [].

Q13: How is this compound metabolized and eliminated from the body?

A13: this compound is primarily metabolized in the liver, with a significant portion excreted in the urine [, , ]. One of its major metabolites is 3-hydroxythis compound [].

Q14: What factors can influence this compound clearance?

A14: Several factors can influence this compound clearance, including liver function, renal function, and co-administration of other drugs. For instance, patients with severe heart or liver failure exhibit reduced clearance [].

Q15: Does co-administration of other drugs affect this compound’s pharmacokinetics?

A15: Yes, several drug interactions can alter this compound’s pharmacokinetics. For example, cimetidine, an inhibitor of hepatic drug metabolism, significantly increased the area under the curve (AUC) and prolonged the half-life of this compound [].

Q16: How do this compound concentrations relate to its pharmacodynamic effects, particularly on ventricular premature beats (VPBs)?

A17: While this compound is known to suppress VPBs, a clear correlation between this compound concentrations in saliva or serum and the extent of VPB suppression was not observed in a study involving six cardiac patients []. This suggests that individual variability and factors beyond drug concentration might influence its pharmacodynamic effects.

Q17: Can saliva samples be used to monitor this compound concentrations?

A18: Although there's significant interpatient variability in the saliva/serum ratio, intrapatient variations are smaller and relatively consistent across multiple doses []. This suggests that saliva samples, after establishing a baseline for an individual, could potentially be used to monitor this compound levels.

Q18: What in vitro models have been used to study this compound’s effects on cardiac cells?

A19: Isolated papillary muscles from various animal models, including guinea pigs and dogs, have been used extensively to investigate this compound's effects on cardiac electrophysiology. These studies have provided valuable insights into the drug’s actions on action potential duration, conduction velocity, and refractoriness [, , , , ].

Q19: Are there any specific cell lines used to study the molecular mechanisms of this compound?

A20: Yes, human embryonic kidney (HEK) 293 cells have been used to express specific ion channels, like HERG and Kir2.1, enabling researchers to dissect the interactions of this compound with these channels in a controlled environment [, ].

Q20: What animal models have been used to evaluate this compound's antiarrhythmic efficacy in vivo?

A21: Canine models have been widely employed in in vivo studies to assess the effects of this compound on cardiac electrophysiology. These studies often involve inducing arrhythmias and evaluating the drug’s ability to suppress them [, ].

Q21: What is the efficacy of this compound in treating Thoroughbred racehorses with atrial fibrillation?

A23: A retrospective case series involving 107 Thoroughbred racehorses found an overall cardioversion rate of 91% with this compound treatment []. Notably, this compound was more effective than flecainide in converting atrial fibrillation to sinus rhythm in this study [].

Q22: What are the potential toxic effects of this compound?

A24: this compound carries a risk of proarrhythmic effects, including the potentially fatal ventricular tachycardia known as Torsades de Pointes, particularly at high doses or in the presence of certain risk factors like hypokalemia and bradycardia [, , ].

Q23: Does this compound induce any biochemical changes in cardiac tissue?

A25: Studies in rats have shown that chronic administration of this compound can disrupt energy metabolism in the heart, affecting mitochondrial function, ATP levels, and protein synthesis [].

Q24: Are there any clinically relevant drug interactions that increase the risk of this compound toxicity?

A26: Yes, co-administration of this compound with digoxin can significantly increase serum digoxin concentrations, elevating the risk of digoxin toxicity []. This interaction highlights the importance of monitoring drug levels and adjusting doses when these drugs are used concurrently.

Q25: What analytical techniques are commonly used to measure this compound concentrations in biological samples?

A27: Spectrophotofluorometry and high-performance liquid chromatography (HPLC) are two commonly used techniques for quantifying this compound levels in biological samples [, , ].

Q26: Does this compound interact with drug transporters?

A28: Yes, research suggests that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in drug absorption, distribution, and elimination [, ].

Q27: How does P-glycoprotein affect this compound’s pharmacokinetics?

A29: P-gp can limit this compound’s absorption from the intestine and its penetration into the brain by actively pumping it out of cells [, ].

Q28: Can modulating P-glycoprotein activity alter this compound’s effects?

A30: Yes, co-administration of this compound with a P-gp inhibitor like tariquidar significantly increased this compound concentrations in the brain extracellular fluid and total brain tissue in rats [].

Q29: Does this compound induce or inhibit drug-metabolizing enzymes?

A29: this compound has been shown to both inhibit and stimulate certain cytochrome P450 enzymes, leading to complex drug-drug interactions.

Q30: How does this compound affect the metabolism of other drugs?

A32: this compound can inhibit the metabolism of drugs like encainide, particularly in individuals with the extensive metabolism phenotype for debrisoquine oxidation []. Conversely, this compound can stimulate the activity of CYP3A4, leading to enhanced metabolism of drugs like warfarin [].

Q31: What are some alternative treatments for cardiac arrhythmias that have emerged since the introduction of this compound?

A33: Several classes of antiarrhythmic drugs have been developed, including beta-blockers, calcium channel blockers, and newer agents like amiodarone and dronedarone. These alternatives often offer improved safety profiles and efficacy compared to this compound [, , ].

Q32: When was this compound first introduced as an antiarrhythmic agent?

A34: The use of this compound for cardiac arrhythmias dates back to the early 20th century, with reports of its efficacy in treating atrial fibrillation emerging in the 1910s [].

Q33: How has the use of this compound evolved over time?

A35: While this compound was a mainstay in the treatment of cardiac arrhythmias for several decades, its use has significantly declined due to safety concerns, particularly its proarrhythmic potential, and the availability of safer and more effective alternatives [].

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